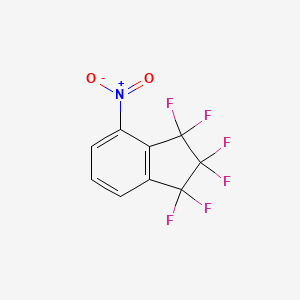

1,1,2,2,3,3-hexafluoro-4-nitroindane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1,2,2,3,3-hexafluoro-4-nitroindane, also known as HNIW or CL-20, is a high-performance explosive compound that has gained significant attention in the field of scientific research. It was first synthesized in 1987 by the Chinese Academy of Engineering Physics and has since been extensively studied for its potential use in military and civilian applications.

Scientific Research Applications

1,1,2,2,3,3-hexafluoro-4-nitroindane has been extensively studied for its potential use as a high-performance explosive in military and civilian applications. It has a high detonation velocity and energy density, which makes it an attractive candidate for use in advanced weapons systems. Additionally, 1,1,2,2,3,3-hexafluoro-4-nitroindane has been investigated for its potential use as a propellant in rocket engines and as a component in advanced composite materials.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3-hexafluoro-4-nitroindane involves the rapid release of energy upon detonation. The explosive decomposition of 1,1,2,2,3,3-hexafluoro-4-nitroindane produces a large volume of hot gases that rapidly expand, generating a high-pressure shockwave that can cause significant damage to surrounding structures and materials. The high detonation velocity and energy density of 1,1,2,2,3,3-hexafluoro-4-nitroindane make it an effective explosive for use in advanced weapons systems.

Biochemical and Physiological Effects:

There is limited research on the biochemical and physiological effects of 1,1,2,2,3,3-hexafluoro-4-nitroindane. However, studies have shown that exposure to 1,1,2,2,3,3-hexafluoro-4-nitroindane can cause respiratory irritation, skin irritation, and eye irritation. Long-term exposure to 1,1,2,2,3,3-hexafluoro-4-nitroindane may also have adverse health effects, but more research is needed to fully understand the potential risks.

Advantages and Limitations for Lab Experiments

1,1,2,2,3,3-hexafluoro-4-nitroindane has several advantages for use in lab experiments, including its high purity and stability, which make it an ideal candidate for use in advanced materials research. However, the complex synthesis process and the potential risks associated with handling and storage of 1,1,2,2,3,3-hexafluoro-4-nitroindane make it a challenging compound to work with in the lab.

Future Directions

There are several future directions for the study of 1,1,2,2,3,3-hexafluoro-4-nitroindane, including its use as a high-performance explosive in advanced weapons systems, its potential use as a propellant in rocket engines, and its use in advanced composite materials. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1,1,2,2,3,3-hexafluoro-4-nitroindane and to develop safe handling and storage protocols for the compound.

Synthesis Methods

The synthesis of 1,1,2,2,3,3-hexafluoro-4-nitroindane involves a multi-step process that starts with the reaction of 2,4,6-trinitroaniline with hexafluoroacetone in the presence of a base catalyst. This intermediate product is then reacted with 2,4-dinitroanisole to produce 1,1,2,2,3,3-hexafluoro-4-nitroindane. The synthesis process is complex and requires careful control of reaction conditions to ensure high yields and purity of the final product.

properties

IUPAC Name |

1,1,2,2,3,3-hexafluoro-4-nitroindene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F6NO2/c10-7(11)4-2-1-3-5(16(17)18)6(4)8(12,13)9(7,14)15/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSHVCAHEXCNAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(C(C2(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F6NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [3-(1-naphthoylamino)phenyl]carbamate](/img/structure/B5832920.png)

![2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5832930.png)

![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)

![N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832979.png)

![2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5832983.png)

![methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5833025.png)